1-(3-乙基吡啶-4-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(3-Ethylpyridin-4-YL)ethanone is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound . For instance, the first paper discusses a compound with a pyrazole moiety and a ketone group, which shares some structural similarities with 1-(3-Ethylpyridin-4-YL)ethanone . The second paper describes a compound with a pyridine and ketone functional groups, which are also present in 1-(3-Ethylpyridin-4-YL)ethanone . The third paper discusses the reactivity of a nitropyridinone compound with hydrazine, which could be relevant for understanding the reactivity of the pyridine moiety in 1-(3-Ethylpyridin-4-YL)ethanone .

Synthesis Analysis

The synthesis of compounds related to 1-(3-Ethylpyridin-4-YL)ethanone involves several steps, including cyclization and substitution reactions. For example, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone involves the reaction of an acetohydrazide with carbon disulfide and potassium hydroxide in ethanol . This suggests that the synthesis of 1-(3-Ethylpyridin-4-YL)ethanone might also involve similar cyclization steps or the use of hydrazine derivatives, as indicated by the transformations of nitropyridinones .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Ethylpyridin-4-YL)ethanone has been analyzed using various spectroscopic techniques. The vibrational spectra and molecular geometry can be computed using density functional theory, as demonstrated in the first paper . The presence of a ketone group and a pyridine ring in the compound would likely result in characteristic IR and NMR signals, similar to those observed for the compounds in the second and third papers .

Chemical Reactions Analysis

The chemical reactivity of compounds with pyridine and ketone groups can be inferred from the papers. For instance, the molecular docking study in the first paper suggests that the carbonyl group and phenyl rings are potential sites for electrophilic attack, while nitrogen atoms are sites for nucleophilic attack . The antimicrobial activity study in the second paper indicates that the cyclization of a hydrazide group into an oxadiazole nucleus enhances antimicrobial activity . This could imply that modifications to the pyridine ring of 1-(3-Ethylpyridin-4-YL)ethanone might also affect its reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Ethylpyridin-4-YL)ethanone can be deduced from the properties of structurally related compounds. The first paper discusses the nonlinear optical properties and the determination of hyperpolarizabilities, which could be relevant for understanding the optical properties of 1-(3-Ethylpyridin-4-YL)ethanone . The antimicrobial activity and the minimum inhibitory concentration (MIC) values reported in the second paper provide insights into the biological properties that 1-(3-Ethylpyridin-4-YL)ethanone might exhibit . The third paper's discussion on the oxidation of hydrazone derivatives could suggest potential oxidative transformations for 1-(3-Ethylpyridin-4-YL)ethanone .

科学研究应用

有机合成和表征

肼解和氧化反应:Smolyar(2010 年)的一项研究探讨了 3-硝基吡啶-4(1H)-酮及其衍生物通过肼解的转化,导致形成各种腙化合物。这些过程对于创建用于进一步合成应用的中间体至关重要 Smolyar, 2010.

用于制药应用的中间体合成:Pan Hai-ya(2012 年)报道了依托昔布的关键中间体的合成,重点介绍了从苯硫醚到用于药物开发的高度纯净和关键化合物的途径 Pan Hai-ya, 2012.

药理学研究

抗菌和抗癌研究:Sherekar 等人(2022 年)对合成化合物进行的研究显示出优异的抗菌活性,这可能有助于开发新的治疗剂。这证明了乙酮衍生物在对抗各种微生物感染中的潜力 Sherekar 等人,2022 年.

细胞毒性和生物学应用:Govindhan 等人(2017 年)对合成化合物进行的一项研究评估了其细胞毒性和生物学应用的潜力。这项研究强调了乙酮衍生物在开发药理活性分子中的重要性 Govindhan 等人,2017 年.

材料科学和化学

光致氧化环化:Zhang 等人(2017 年)探索了某些二酮的光致氧化环化,导致形成官能化乙酮。这个过程对于创建具有材料科学中潜在应用的复杂分子至关重要 Zhang 等人,2017 年.

配合物的发光性质:徐等人(2010 年)对具有氨基-烯酮型配体的铽和铕配合物进行的研究证明了独特的发光性质。这些发现对光学应用新材料的开发具有重要意义 徐等人,2010 年.

安全和危害

作用机制

Target of Action

The primary targets of 1-(3-Ethylpyridin-4-YL)ethanone are DNA Gyrase and Lumazine Synthase . DNA Gyrase is an enzyme that introduces supercoiling into DNA, which is crucial for DNA replication and transcription. Lumazine Synthase is involved in the biosynthesis of riboflavin (vitamin B2), an essential nutrient for many organisms .

Mode of Action

1-(3-Ethylpyridin-4-YL)ethanone interacts with its targets by binding to them, thereby inhibiting their function

Biochemical Pathways

The compound’s interaction with DNA Gyrase affects the DNA replication and transcription pathways, potentially leading to the inhibition of bacterial growth . Its interaction with Lumazine Synthase disrupts the riboflavin biosynthesis pathway, which could lead to a deficiency of this essential nutrient in the organism .

Result of Action

The molecular and cellular effects of 1-(3-Ethylpyridin-4-YL)ethanone’s action are largely dependent on its targets. By inhibiting DNA Gyrase, it can interfere with DNA replication and transcription, potentially leading to cell death . By inhibiting Lumazine Synthase, it can disrupt the biosynthesis of riboflavin, potentially leading to nutrient deficiency .

属性

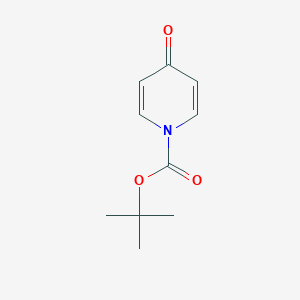

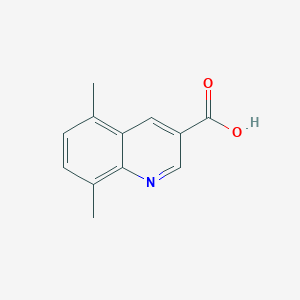

IUPAC Name |

1-(3-ethylpyridin-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-3-8-6-10-5-4-9(8)7(2)11/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASXLYSUTRIHGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564800 |

Source

|

| Record name | 1-(3-Ethylpyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37978-19-1 |

Source

|

| Record name | 1-(3-Ethylpyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)